![molecular formula C17H14N6O4S2 B2627652 2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396848-44-4](/img/structure/B2627652.png)
2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide
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Description
2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14N6O4S2 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Researchers have explored its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways . Further studies are needed to understand its mechanism of action and potential therapeutic applications.
Anticancer Activity
Given its benzothiazole core, this compound has drawn attention in cancer research. Benzothiazoles exhibit diverse biological activities, including antitumor properties. Scientists have explored the potential of this compound as an anticancer agent, but more studies are necessary to validate its efficacy and safety .
Radical Behavior
The nearly orthogonal 2-methoxyphenyl group in the compound disrupts its ability to form columns of π-stacked molecules, which is typically observed in organic radicals. This unique structural feature makes it an interesting candidate for studying radical behavior and magnetic properties .
Material Science Applications
The compound’s π-conjugated system and electron-rich benzothiazole moiety make it intriguing for material science applications. Researchers have investigated its use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its optical and electronic properties could contribute to novel device designs .
Photophysical Properties
Exploring the photophysical properties of this compound is essential. Researchers have studied its absorption and emission spectra, fluorescence behavior, and quantum yield. These insights can guide its potential applications in sensors, imaging agents, or optoelectronic devices .
Drug Design and Optimization
The compound’s unique structure provides opportunities for drug design and optimization. Medicinal chemists may explore modifications to enhance its bioavailability, selectivity, and pharmacokinetic properties. Computational modeling and structure-activity relationship studies can guide these efforts .
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4S2/c1-27-11-5-3-10(4-6-11)23-21-15(20-22-23)16(24)19-17-18-13-8-7-12(29(2,25)26)9-14(13)28-17/h3-9H,1-2H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITPPAIRJBKSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide |
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